molecular formula C13H8ClN3O4S2 B8748915 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoic acid CAS No. 138323-24-7

2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzoic acid

Cat. No. B8748915
M. Wt: 369.8 g/mol
InChI Key: NAGCNIXZISTDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855292B2

Procedure details

LiOH.H2O (0.68 g, 16.2 mmol) was added to a stirred solution of 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-benzoic acid methyl ester (1.56 g, 4.06 mmol) in THF (15 mL) and water (5 mL). After 18 h, the solution was acidified to pH 2 with conc. HCl, diluted with water, and extracted with DCM (3×). The combined organic layers were dried (MgSO4), and concentrated to provide the title compound (1.50 g, 100%). HPLC: RT=9.48 min. MS (ESI−): mass calcd. for C13H8ClN3O4S2, 368.96; m/z found, 368/370 [M−H]. 1H NMR (500 MHz, CDCl3): 11.07 (s, 1H), 8.38 (dd, J=7.0, 1.0, 1H), 8.24 (dd, J=8.8, 1.0, 1H), 7.92 (d, J=2.5, 1H), 7.75 (d, J=9.0, 1H), 7.71-7.69 (m, 1H), 7.40 (dd, J=9.0, 2.6, 1H).
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-benzoic acid methyl ester
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
O[Li].O.C[O:5][C:6](=[O:27])[C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[NH:14][S:15]([C:18]1[C:23]2=[N:24][S:25][N:26]=[C:22]2[CH:21]=[CH:20][CH:19]=1)(=[O:17])=[O:16].Cl>C1COCC1.O>[N:26]1[S:25][N:24]=[C:23]2[C:18]([S:15]([NH:14][C:8]3[CH:9]=[CH:10][C:11]([Cl:13])=[CH:12][C:7]=3[C:6]([OH:27])=[O:5])(=[O:17])=[O:16])=[CH:19][CH:20]=[CH:21][C:22]=12 |f:0.1|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
O[Li].O
Name
2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-benzoic acid methyl ester
Quantity
1.56 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)NS(=O)(=O)C1=CC=CC=2C1=NSN2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C2C(=NS1)C(=CC=C2)S(=O)(=O)NC2=C(C(=O)O)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.